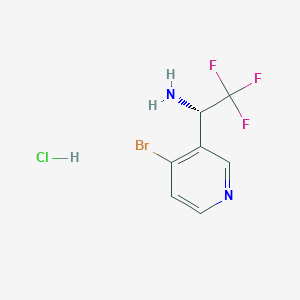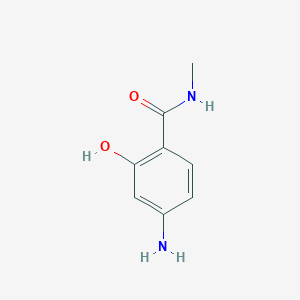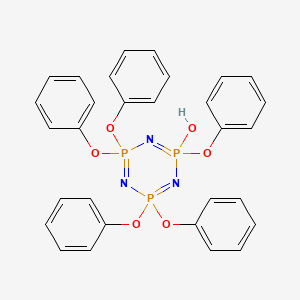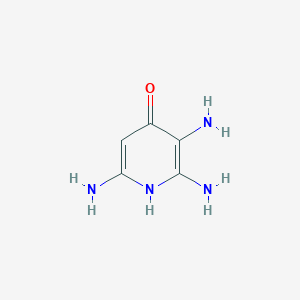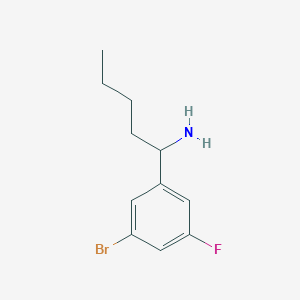
Methyl 3,4-diamino-5-bromophenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4-diamino-5-bromophenylacetate is an organic compound with the molecular formula C9H11BrN2O2 It is a derivative of phenylacetate, characterized by the presence of amino groups at the 3 and 4 positions and a bromine atom at the 5 position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-diamino-5-bromophenylacetate typically involves the bromination of methyl phenylacetate followed by nitration and subsequent reduction to introduce the amino groups. The reaction conditions often include the use of bromine or a brominating agent, followed by nitration using nitric acid and sulfuric acid. The final reduction step can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3,4-diamino-5-bromophenylacetate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Methyl 3,4-dinitro-5-bromophenylacetate.
Reduction: Methyl 3,4-diamino-phenylacetate.
Substitution: Methyl 3,4-diamino-5-methoxyphenylacetate.
Aplicaciones Científicas De Investigación
Methyl 3,4-diamino-5-bromophenylacetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3,4-diamino-5-bromophenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- Methyl 3,4-diaminophenylacetate
- Methyl 3,4-dinitro-5-bromophenylacetate
- Methyl 3,4-diamino-5-chlorophenylacetate
Comparison: Methyl 3,4-diamino-5-bromophenylacetate is unique due to the presence of both amino groups and a bromine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the bromine atom can enhance the compound’s lipophilicity and ability to cross biological membranes, making it more effective in certain applications.
Propiedades
Fórmula molecular |
C9H11BrN2O2 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
methyl 2-(3,4-diamino-5-bromophenyl)acetate |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-8(13)4-5-2-6(10)9(12)7(11)3-5/h2-3H,4,11-12H2,1H3 |
Clave InChI |
ZANVKQDYVQRCEY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC(=C(C(=C1)Br)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B13033443.png)


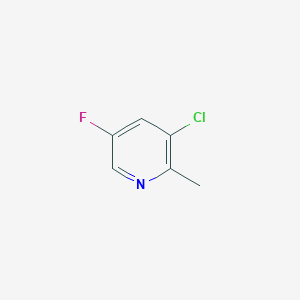

![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B13033472.png)


